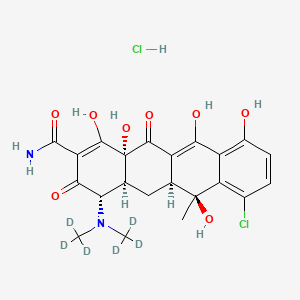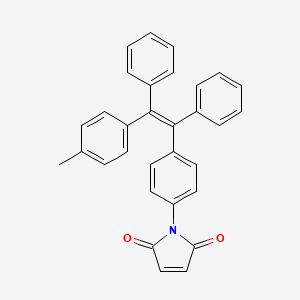
Cilazapril-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cilazapril-d5 is a deuterated form of Cilazapril, an angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension and heart failure . The deuterium atoms in this compound replace some of the hydrogen atoms in the original Cilazapril molecule, which can enhance the compound’s stability and alter its pharmacokinetic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Cilazapril-d5 involves the incorporation of deuterium atoms into the Cilazapril molecule. This can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced by deuterium . Specific reaction conditions, such as the use of deuterated solvents and catalysts, are crucial to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic exchange reactions under controlled conditions to maximize yield and purity. The process may include steps such as purification through high-performance liquid chromatography (HPLC) to ensure the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions: Cilazapril-d5 undergoes various chemical reactions, including hydrolysis, oxidation, and reduction .
Common Reagents and Conditions:
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water, often catalyzed by acids or bases.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used to convert certain functional groups.
Major Products: The primary product of hydrolysis is Cilazaprilat, the active metabolite of Cilazapril . Oxidation and reduction reactions can lead to various derivatives, depending on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Cilazapril-d5 is used extensively in scientific research due to its enhanced stability and altered pharmacokinetic properties. Some of its applications include:
Mecanismo De Acción
Cilazapril-d5, like Cilazapril, inhibits the angiotensin-converting enzyme, preventing the conversion of angiotensin I to angiotensin II . This leads to decreased vasoconstriction and reduced blood pressure. The deuterium atoms in this compound may enhance the compound’s stability, potentially leading to prolonged therapeutic effects .
Comparación Con Compuestos Similares
Enalapril: Another ACE inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Ramipril: Known for its long-lasting effects, often compared with Cilazapril in terms of efficacy and safety.
Lisinopril: A non-deuterated ACE inhibitor with a similar therapeutic profile.
Uniqueness of Cilazapril-d5: this compound’s uniqueness lies in its deuterium substitution, which can enhance the compound’s stability and alter its pharmacokinetic properties, potentially leading to improved therapeutic outcomes .
Propiedades
Fórmula molecular |
C22H31N3O5 |
|---|---|
Peso molecular |
422.5 g/mol |
Nombre IUPAC |
(4S,7S)-7-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid |
InChI |
InChI=1S/C22H31N3O5/c1-2-30-22(29)18(13-12-16-8-4-3-5-9-16)23-17-10-6-14-24-15-7-11-19(21(27)28)25(24)20(17)26/h3-5,8-9,17-19,23H,2,6-7,10-15H2,1H3,(H,27,28)/t17-,18-,19-/m0/s1/i3D,4D,5D,8D,9D |
Clave InChI |
HHHKFGXWKKUNCY-COLVBYEJSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@H]2CCCN3CCC[C@H](N3C2=O)C(=O)O)[2H])[2H] |
SMILES canónico |
CCOC(=O)C(CCC1=CC=CC=C1)NC2CCCN3CCCC(N3C2=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


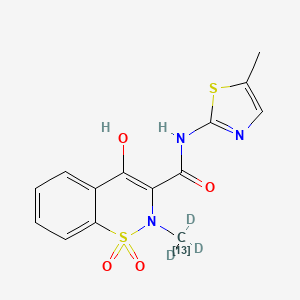
![[(2R)-2-[(Z)-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-9-enoyl]oxy-3-[(Z)-octadec-1-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12419603.png)


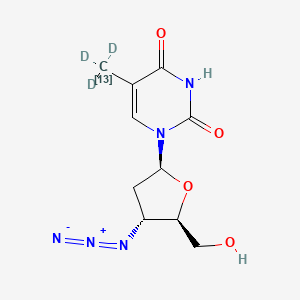
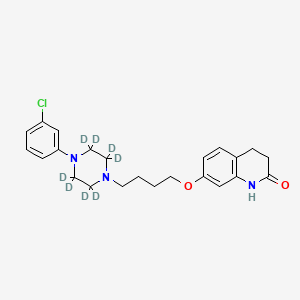
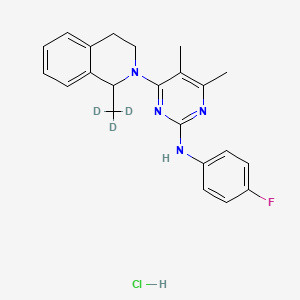
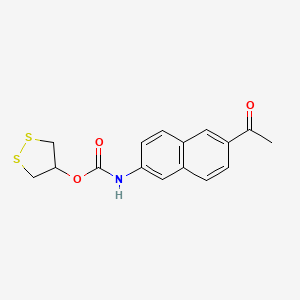
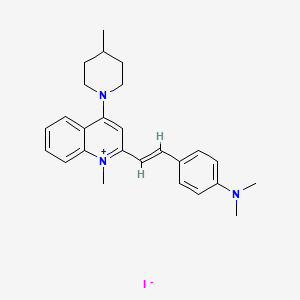
![3-(3-Ethoxy-propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydro-quinazoline-7-carboxylic acid (2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amide](/img/structure/B12419646.png)
